Cas no 1804476-41-2 (5-(Fluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-acetic acid)
5-(Fluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-acetic acid Chemical and Physical Properties
Names and Identifiers
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- 5-(Fluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-acetic acid
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- Inchi: 1S/C9H7F4NO4/c10-2-4-3-14-8(17)7(18-9(11,12)13)5(4)1-6(15)16/h3H,1-2H2,(H,14,17)(H,15,16)
- InChI Key: QBUMXCHUJSBFGY-UHFFFAOYSA-N
- SMILES: FCC1=CNC(C(=C1CC(=O)O)OC(F)(F)F)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 438
- XLogP3: 0.3
- Topological Polar Surface Area: 75.6
5-(Fluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029096876-1g |
5-(Fluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-acetic acid |
1804476-41-2 | 97% | 1g |
$1,534.70 | 2022-04-02 |
5-(Fluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-acetic acid Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 5-(Fluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-acetic acid
5-(Fluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-acetic Acid: A Comprehensive Overview
The compound 5-(Fluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-acetic acid, with the CAS number 1804476-41-2, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and agricultural sciences. This compound is notable for its unique structural features, which include a pyridine ring substituted with a fluoromethyl group, a hydroxyl group, and a trifluoromethoxy group, along with an acetic acid moiety. These functional groups contribute to its diverse chemical properties and potential applications.
Recent studies have highlighted the importance of fluorinated compounds in drug discovery, particularly due to their enhanced bioavailability and stability. The presence of the fluoromethyl group in this molecule suggests potential applications in the development of novel pharmaceutical agents. Additionally, the trifluoromethoxy group is known to enhance lipophilicity, which can improve the molecule's ability to cross biological membranes. This makes it a promising candidate for use in targeted drug delivery systems.
In terms of synthesis, researchers have employed various methodologies to construct this complex molecule. One notable approach involves the use of palladium-catalyzed cross-coupling reactions, which allow for precise control over the substitution pattern on the pyridine ring. This method has been optimized to achieve high yields and excellent regioselectivity, making it suitable for large-scale production.
The biological activity of 5-(Fluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-acetic acid has been extensively studied. In vitro assays have demonstrated its potent inhibitory effects on several key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Furthermore, preclinical studies have shown that this compound exhibits selective cytotoxicity against cancer cell lines, indicating its promise as an anticancer drug candidate.
In the agricultural sector, this compound has been investigated for its pesticidal properties. Its ability to inhibit key enzymes in insect metabolism makes it a potential candidate for developing eco-friendly pesticides. Field trials have shown that it exhibits high efficacy against various crop pests while maintaining low toxicity to non-target organisms.
The environmental impact of this compound has also been a focus of recent research. Studies have demonstrated that it undergoes rapid degradation under environmental conditions, minimizing its persistence in soil and water systems. This characteristic aligns with current global efforts to develop sustainable agricultural practices.
In conclusion, 5-(Fluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-acetic acid represents a significant advancement in the field of organic synthesis and molecular design. Its unique structural features, coupled with its diverse biological activities, make it a valuable asset in both medicinal and agricultural applications. As research continues to uncover new insights into its properties and mechanisms of action, this compound is poised to play an increasingly important role in addressing pressing challenges in human health and food security.
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